Isomaltosylmaltose

Description

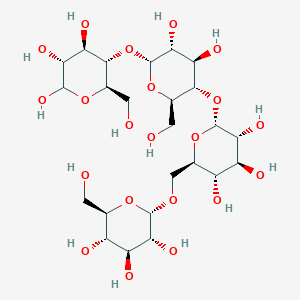

Isomaltosylmaltose (C18H32O16) is a trisaccharide composed of three glucose units linked via α-glycosidic bonds. Its structure includes α-1,6 and α-1,4 linkages, distinguishing it from simpler disaccharides like maltose (α-1,4) and isomaltose (α-1,6). This compound is enzymatically synthesized through the transglycosylation activity of enzymes such as α-glucosidases or dextransucrases, which rearrange glycosidic bonds in starch or dextran precursors .

This compound is notable for its low digestibility in the human small intestine due to its branched α-1,6 linkages, which resist hydrolysis by salivary and pancreatic amylases. This property makes it a candidate for prebiotic applications and functional food additives aimed at modulating gut microbiota .

Properties

Molecular Formula |

C24H42O21 |

|---|---|

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1 |

InChI Key |

FPBCRLIOSBQLHS-QVTSYAGHSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The table below contrasts isomaltosylmaltose with three related oligosaccharides: isomaltose, maltotriose, and panose.

| Property | This compound | Isomaltose | Maltotriose | Panose |

|---|---|---|---|---|

| Molecular Formula | C18H32O16 | C12H22O11 | C18H32O16 | C18H32O16 |

| Glycosidic Linkages | α-1,6; α-1,4 | α-1,6 | α-1,4 (linear) | α-1,6; α-1,4 |

| Molecular Weight | 504.4 g/mol | 342.3 g/mol | 504.4 g/mol | 504.4 g/mol |

| Digestibility | Low (resistant to amylases) | Low | High | Low |

| Sources | Enzymatic synthesis | Honey, fermented foods | Starch hydrolysis | Honey, microbial synthesis |

| Applications | Prebiotics, functional foods | Low-calorie sweeteners | Brewing, sports nutrition | Prebiotics, stabilizers |

Key Differences and Research Findings

Linkage Specificity: this compound combines α-1,6 and α-1,4 linkages, whereas panose (another trisaccharide) has α-1,6 and α-1,6 linkages in its branched structure. This difference impacts their interaction with gut microbiota: this compound preferentially stimulates Bifidobacterium spp., while panose promotes Lactobacillus spp. . Maltotriose, a linear α-1,4-linked trisaccharide, is rapidly digested into glucose, limiting its prebiotic utility .

Solubility and Stability :

- This compound exhibits higher solubility in water (≈70 g/100 mL at 25°C) compared to isomaltose (≈45 g/100 mL), enhancing its suitability for liquid formulations .

- Unlike maltotriose, this compound remains stable under high-temperature processing (e.g., baking), making it ideal for heat-treated functional foods .

Enzymatic Synthesis: Studies on α-glucosidase mutants reveal that substituting residue Tyr299 with alanine increases this compound yield by 40%, highlighting the role of enzyme engineering in optimizing production . In contrast, panose synthesis relies on dextransucrases from Leuconostoc spp., which require sucrose as a substrate, limiting scalability compared to starch-derived this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.